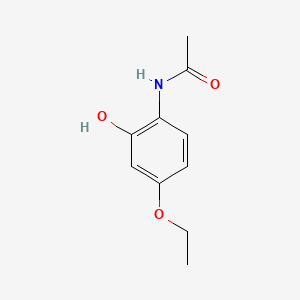
2H-Benzimidazole,5-methoxy-,1-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their extensive range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) typically involves the oxidation of 2H-benzimidazole derivatives. One common method is the reaction of 5-methoxy-2H-benzimidazole with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of oxidizing agents and solvents may vary based on cost and availability, but the fundamental reaction mechanism remains the same.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of di-N-oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent benzimidazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Di-N-oxides of benzimidazole.
Reduction: 5-methoxy-2H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to specific enzymes and inhibit their activity, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2H-Benzimidazole,5-methoxy-: Lacks the N-oxide functionality, resulting in different chemical properties.
2H-Benzimidazole,5-chloro-,1-oxide: Substitution of the methoxy group with a chloro group alters its reactivity and biological activity.
2H-Benzimidazole,5-methyl-,1-oxide: The presence of a methyl group instead of a methoxy group affects its solubility and interaction with biological targets.
Uniqueness
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) is unique due to the presence of both the methoxy group and the N-oxide functionality. This combination enhances its chemical reactivity and broadens its range of applications in various fields.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methoxy-1-oxido-2H-benzimidazol-1-ium |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-3-8-7(4-6)9-5-10(8)11/h2-4H,5H2,1H3 |
InChI Key |
DDAYDQUPXGGXIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC[N+](=C2C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


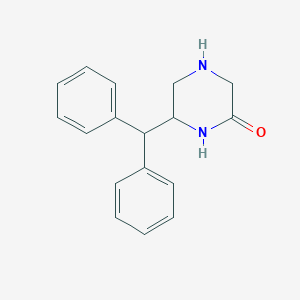
![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
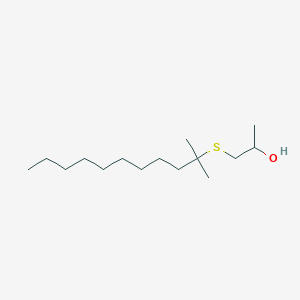
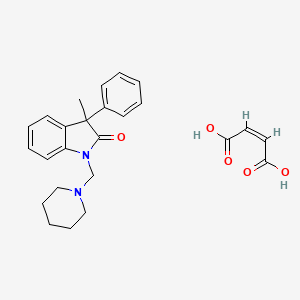
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)
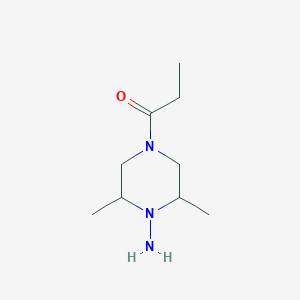
![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)

